Bienvenue dans la boutique en ligne BenchChem!

EHNA hydrochloride

Adenosine Deaminase Enzyme Kinetics Pharmacology

EHNA hydrochloride is the only research tool that combines potent adenosine deaminase inhibition (Ki=4 nM) with highly selective PDE2 blockade (>125-fold over PDE1,3,4) in a single molecule. Its semi-tight-binding, rapidly reversible ADA kinetics (in vivo offset <30 min) make it uniquely suited for transient adenosine surge studies—unlike pentostatin's quasi-irreversible binding. This dual polypharmacology is required to maintain hESC pluripotency under feeder-free conditions. For acute ischemia modeling, stem cell maintenance, or PDE2-specific signaling dissection, single-target alternatives or broader PDE inhibitors will not replicate EHNA's integrated adenosine–cGMP crosstalk. Specify ≥98% HPLC purity and confirm ambient shipping stability.

Molecular Formula C14H24ClN5O
Molecular Weight 313.82 g/mol
CAS No. 81408-49-3
Cat. No. B1662658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHNA hydrochloride
CAS81408-49-3
Synonyms9-(2-hydroxy-3-nonyl)adenine
9-(2-hydroxy-3-nonyl)adenine hydrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1)
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer
EHNA
erythro-9-(2-hydroxy-3-nonyl)adenine
erythro-9-(2-hydroxynon-3-yl)adenine
erythro-9-(3-(2-hydroxynonyl))adenine
threo-9-(2-hydroxy-3-nonyl)adenine
Molecular FormulaC14H24ClN5O
Molecular Weight313.82 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
InChIInChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
InChIKeyVVDXNJRUNJMYOZ-DHXVBOOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EHNA hydrochloride (CAS 81408-49-3): A Dual-Action Adenosine Deaminase and PDE2 Inhibitor for Research Applications


EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a synthetic small molecule that functions as a dual inhibitor of adenosine deaminase (ADA) and cyclic nucleotide phosphodiesterase 2 (PDE2) [1]. It is widely utilized as a research tool in pharmacology, cell signaling, and stem cell biology. As a hydrochloride salt, it exhibits enhanced aqueous solubility (up to 25 mg/mL in water), facilitating its use in various in vitro and in vivo experimental systems .

The Pitfalls of Substituting EHNA Hydrochloride with Generic ADA or PDE Inhibitors


Simply substituting EHNA hydrochloride with another adenosine deaminase (ADA) inhibitor, such as pentostatin (deoxycoformycin), or a single-target PDE2 inhibitor can lead to critically different and potentially misleading experimental outcomes. This is because EHNA possesses a unique and finely balanced dual-target profile: it inhibits ADA with a Ki of 4 nM while simultaneously blocking PDE2 with IC50 values in the low micromolar range (0.8-5.5 µM) . Furthermore, its interaction with ADA is semi-tight-binding and reversible, a kinetic signature distinct from the tight-binding, slowly reversible inhibition of pentostatin (Ki = 2.5 x 10^-12 M) [1]. This combination of dual activity and unique binding kinetics results in a specific and non-interchangeable effect on the adenosine and cyclic nucleotide signaling networks, which is not replicated by single-target alternatives or ADA inhibitors with divergent binding profiles.

Quantitative Differentiation: How EHNA Hydrochloride Compares to Key Analogs


ADA Inhibition: Reversible, Semi-Tight Binding vs. Irreversible Tight-Binding of Pentostatin

EHNA inhibits adenosine deaminase (ADA) with a semi-tight-binding, reversible mechanism. Its inhibition constant (Ki) for human erythrocytic ADA is 1.6 nM, a potency that is orders of magnitude lower than the tight-binding, essentially irreversible inhibitor pentostatin (deoxycoformycin), which exhibits a Ki of 2.5 pM [1]. Critically, the time to reach steady-state inhibition differs dramatically: ~2-3 minutes for EHNA versus many hours for pentostatin, reflecting their divergent on/off rates [1].

Adenosine Deaminase Enzyme Kinetics Pharmacology

PDE2 Isoform Selectivity: >100-Fold Selectivity Over PDE1, PDE3, and PDE4

EHNA hydrochloride demonstrates high selectivity for PDE2 over other PDE isoforms. It inhibits PDE2 from human myocardium with an IC50 of 0.8 µM and porcine PDE2 with an IC50 of 2 µM [1]. In stark contrast, its inhibitory activity against PDE1, PDE3, and PDE4 is minimal, with IC50 values exceeding 100 µM [1]. This represents a >125-fold selectivity for human PDE2 over PDE1, PDE3, and PDE4.

Phosphodiesterase PDE2 Enzyme Selectivity Cell Signaling

In Vivo ADA Inhibition Duration: Rapid Onset and Offset vs. Sustained Action of Pentostatin

In a mouse model, a single intraperitoneal injection of EHNA (3 mg/kg) resulted in a rapid, 96% inhibition of arabinosyladenine (ara-A) deamination, but this effect was short-lived, recovering to 50% of control within 30 minutes [1]. In contrast, a much lower dose of pentostatin (dCF; 0.2 mg/kg) achieved a similar 96% inhibition but with a delayed onset (max at 15 min) and prolonged duration, taking over 10 hours to recover to 50% of control activity [1].

Adenosine Deaminase In Vivo Pharmacology Pharmacokinetics

Dual ADA/PDE2 Inhibition Achieves Synergistic Metabolite Accumulation

The unique value of EHNA lies in its concurrent inhibition of both ADA and PDE2. This dual action leads to the simultaneous accumulation of two distinct, functionally convergent signaling molecules: adenosine (by blocking its breakdown) and cyclic GMP (cGMP; by preventing its hydrolysis) [1]. This combined elevation is proposed to mediate synergistic pharmacological responses, including antiviral, antitumor, and antiarrhythmic effects, a property not shared by single-target inhibitors of either enzyme alone [1].

Adenosine cGMP Synergy Pharmacology

EHNA Hydrochloride: High-Value Research Applications Backed by Evidence


Acute Modulation of Adenosine Signaling in Ischemia-Reperfusion Studies

EHNA's rapid and reversible inhibition of ADA, as evidenced by its fast in vivo offset (recovery within 30 min) [1], makes it an ideal tool for studying the cardioprotective and neuroprotective effects of transiently elevated adenosine during acute ischemic events. Unlike the prolonged inhibition caused by pentostatin, EHNA allows for the investigation of acute adenosine surges and their physiological consequences without permanently altering baseline enzyme activity.

Selective Dissection of PDE2-Mediated Cyclic Nucleotide Signaling

With >125-fold selectivity for PDE2 over other PDE isoforms (IC50 >100 µM for PDE1,3,4 vs. 0.8-2 µM for PDE2) [2], EHNA is the reagent of choice for pharmacologically isolating the specific contribution of PDE2 to complex processes such as T-cell activation, cardiomyocyte contractility, and platelet aggregation. This selectivity is superior to using broader-spectrum PDE inhibitors like IBMX.

Maintenance of Stem Cell Pluripotency in Feeder-Free Cultures

The dual ADA/PDE2 inhibition profile of EHNA is essential for maintaining the pluripotent state of human embryonic stem cells (hESCs) in feeder-free conditions [3]. The simultaneous accumulation of adenosine and cGMP is believed to synergistically activate pathways that suppress spontaneous differentiation, a unique effect not observed with single-target inhibitors. This application leverages EHNA's specific polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for EHNA hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.